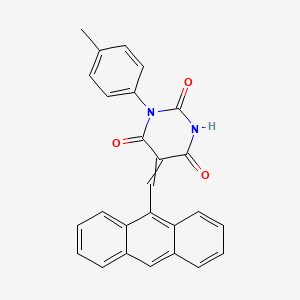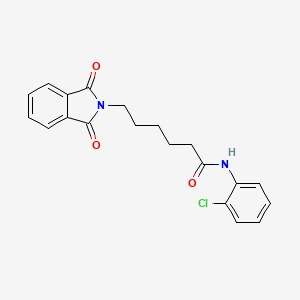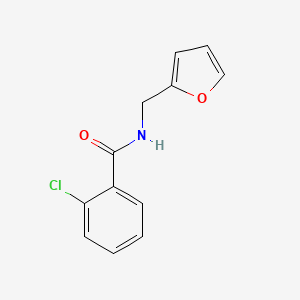![molecular formula C12H11IN4O2 B11696392 N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696392.png)
N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(4-ヒドロキシ-3-ヨードフェニル)メチリデン]-3-メチル-1H-ピラゾール-5-カルボヒドラジドは、シッフ塩基と呼ばれる化合物群に属しています。 シッフ塩基は、窒素原子が二重結合を介して炭素原子に結合した官能基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
N'-[(E)-(4-ヒドロキシ-3-ヨードフェニル)メチリデン]-3-メチル-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、4-ヒドロキシ-3-ヨードベンズアルデヒドと3-メチル-1H-ピラゾール-5-カルボヒドラジドの縮合反応によって行われます。 この反応は通常、エタノール溶媒中で還流条件下で数時間行われます。 生成物は再結晶によって精製されます。
工業的生産方法
この化合物の具体的な工業的生産方法はあまり文献に記載されていませんが、一般的には実験室規模の合成プロセスをスケールアップする方法が用いられます。 これには、収率と純度を最大限に高めるための反応条件の最適化と、カラムクロマトグラフィーや結晶化などの効率的な精製技術の実装が含まれます。
化学反応の分析
反応の種類
N'-[(E)-(4-ヒドロキシ-3-ヨードフェニル)メチリデン]-3-メチル-1H-ピラゾール-5-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、カルボニル基に酸化される可能性があります。
還元: イミン基は、アミンに還元される可能性があります。
置換: ヨウ素原子は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: チオールやアミンなどの求核剤を使用して、ヨウ素原子を置換することができます。
生成される主な生成物
酸化: カルボニル誘導体の形成。
還元: アミン誘導体の形成。
置換: 使用される求核剤に応じて、さまざまな置換誘導体の形成。
科学研究への応用
N'-[(E)-(4-ヒドロキシ-3-ヨードフェニル)メチリデン]-3-メチル-1H-ピラゾール-5-カルボヒドラジドは、科学研究においていくつかの応用があります。
医薬品化学: 酵素阻害剤としての可能性とその薬理学的特性について研究されています。
有機合成: より複雑な有機分子の合成における中間体として使用されます。
材料科学: 特定の特性を持つ新しい材料の開発における潜在的な用途について調査されています。
科学的研究の応用
N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
作用機序
N'-[(E)-(4-ヒドロキシ-3-ヨードフェニル)メチリデン]-3-メチル-1H-ピラゾール-5-カルボヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、活性部位に結合して活性を阻害することにより、特定の酵素を阻害する可能性があります。 具体的な経路と分子標的は、特定の用途と使用状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N'-[(E)-(4-フルオロフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
独自性
N'-[(E)-(4-ヒドロキシ-3-ヨードフェニル)メチリデン]-3-メチル-1H-ピラゾール-5-カルボヒドラジドは、フェニル環にヨウ素原子とヒドロキシル基が存在することによって特徴付けられます。
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the iodine atom and the hydroxyl group on the phenyl ring
特性
分子式 |
C12H11IN4O2 |
|---|---|
分子量 |
370.15 g/mol |
IUPAC名 |
N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11IN4O2/c1-7-4-10(16-15-7)12(19)17-14-6-8-2-3-11(18)9(13)5-8/h2-6,18H,1H3,(H,15,16)(H,17,19)/b14-6+ |
InChIキー |
ZVOJMKIWYRACRB-MKMNVTDBSA-N |
異性体SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)O)I |
正規SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11696317.png)
![(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696319.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696320.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11696337.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11696345.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696353.png)
![5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11696366.png)

![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)


![Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11696378.png)

